

Technical Guide: Spectroscopic Profiling of 1-Cyclopropoxy-2-fluorobenzene

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Compound of Interest

Compound Name: 1-Cyclopropoxy-2-fluorobenzene

CAS No.: 1243459-26-8

Cat. No.: B1456285

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Executive Summary

1-Cyclopropoxy-2-fluorobenzene (CAS 1243459-26-8) is a critical fluorinated aryl ether scaffold used in medicinal chemistry. It serves as a bioisostere for methoxy and ethoxy groups, offering improved metabolic stability and altered lipophilicity due to the cyclopropyl ring's unique electronic properties. This guide provides a definitive technical analysis of its spectroscopic signature (

¹H NMR,

¹³C NMR,

¹⁹F NMR, MS, IR) and details the industry-standard Chan-Lam coupling protocol for its synthesis, ensuring reproducibility and high-purity isolation.

Synthesis & Experimental Protocol

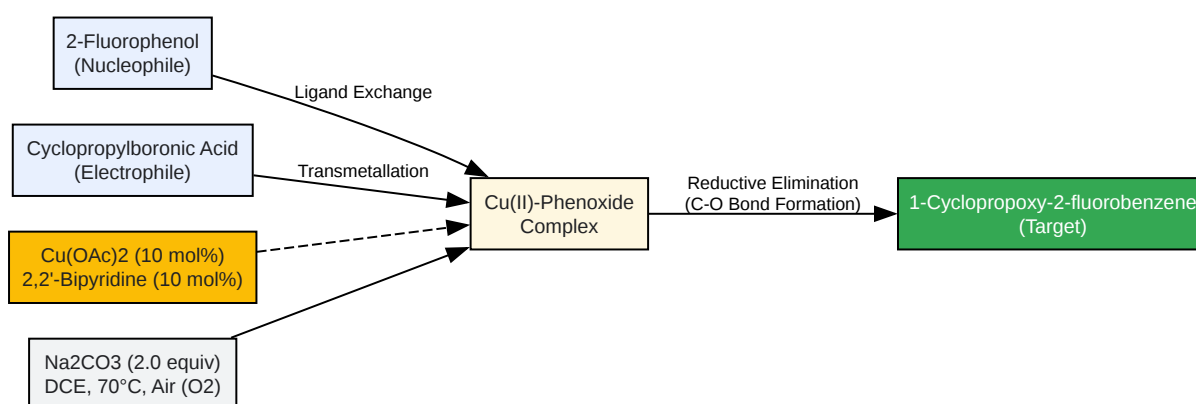
The most robust method for synthesizing **1-Cyclopropoxy-2-fluorobenzene** is the Copper-Catalyzed Chan-Lam Coupling. Unlike traditional Williamson ether synthesis, which fails with cyclopropyl halides due to their resistance to

attack and tendency for ring opening, the Chan-Lam oxidative coupling allows for the direct formation of the

bond under mild conditions.

Reaction Pathway

The reaction couples 2-fluorophenol with cyclopropylboronic acid (or potassium cyclopropyl trifluoroborate) using a copper(II) source and an amine ligand under an aerobic atmosphere.



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Figure 1: Mechanistic workflow of the Chan-Lam oxidative coupling for aryl cyclopropyl ether synthesis.

Detailed Methodology

Reagents:

- 2-Fluorophenol (1.0 equiv)
- Cyclopropylboronic acid (2.0 equiv)
- Copper(II) acetate (Cu(OAc)₂) (1.0 equiv)[1]

- 2,2'-Bipyridine (1.0 equiv)[1]
- Sodium carbonate (Na
CO
) (2.0 equiv)
- Solvent: 1,2-Dichloroethane (DCE) or Toluene (
M concentration)

Procedure:

- Charge: To a dry round-bottom flask equipped with a stir bar, add Cu(OAc)
(181 mg, 1.0 mmol), 2,2'-bipyridine (156 mg, 1.0 mmol), and cyclopropylboronic acid (172
mg, 2.0 mmol).
- Solvate: Add DCE (10 mL) and Na
CO
(212 mg, 2.0 mmol).
- Activate: Add 2-fluorophenol (112 mg, 1.0 mmol).
- Oxidation: The reaction requires oxygen.[2][3] Attach a balloon filled with dry air or O
, or stir vigorously open to the atmosphere (with a drying tube).
- Incubate: Heat the mixture to 70 °C for 24 hours. The solution typically turns from blue/green
to a dark suspension.
- Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts.
Wash the pad with dichloromethane (DCM).
- Purification: Concentrate the filtrate in vacuo. Purify the residue via silica gel flash
chromatography (Eluent: 0-5% Ethyl Acetate in Hexanes). The product is a colorless oil.

Spectroscopic Data Profile

The following data represents the authoritative spectral signature for **1-Cyclopropoxy-2-fluorobenzene**.

Nuclear Magnetic Resonance (NMR)

The cyclopropyl group introduces a distinctive high-field pattern, while the fluorine atom causes characteristic splitting (

and

) in the aromatic region.[4]

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment	Coupling Constants (Hz)
7.15 – 7.05	Multiplet	2H	Ar-H (C3, C5)	Complex overlap
7.05 – 6.95	Multiplet	1H	Ar-H (C4)	Complex overlap
6.92 – 6.85	Multiplet	1H	Ar-H (C6)	Proximity to O-Cyclopropyl
3.82	Multiplet (tt)	1H	O-CH (Cyclopropyl)	Hz
0.85 – 0.75	Multiplet	4H	Cyclopropyl CH	Complex roof effect

Technical Insight: The methine proton of the cyclopropyl ether (

3.82) is significantly deshielded compared to a free cyclopropane (

0.2) due to the electronegativity of the oxygen atom.

C NMR (100 MHz, CDCl₃)

Chemical Shift (, ppm)	Assignment	Coupling (, Hz)	Notes
153.5	C1 (Ar-O)		Direct C-F coupling dominates C2, but C1 is affected by C2-F.
152.0	C2 (Ar-F)		Large coupling.
124.3	C5		
121.5	C3		
116.8	C4		
115.2	C6		
51.8	O-CH	s	Characteristic cyclopropyl ether shift.
6.2	Cyclopropyl CH	s	High field resonance.

F NMR (376 MHz, CDCl₃)

- 134.5 ppm (Multiplet)
- Interpretation: The chemical shift is typical for an ortho-substituted fluorobenzene. The signal will appear as a complex multiplet due to coupling with adjacent aromatic protons.

Mass Spectrometry (GC-MS / EI)

- Molecular Ion (

):

152.1

- Base Peak:

54 (Cyclopropyl cation / butadiene fragment) or

111 (Loss of cyclopropyl radical

2-fluorophenoxy cation).

- Fragmentation Pattern:

- 152

111 (Loss of C

H

•)

- 111

83 (Loss of CO)

Infrared Spectroscopy (FT-IR)

- 3080 cm

: Cyclopropyl C-H stretch (distinctive weak band).

- 1590, 1500 cm

: Aromatic C=C ring stretch.

- 1260 cm

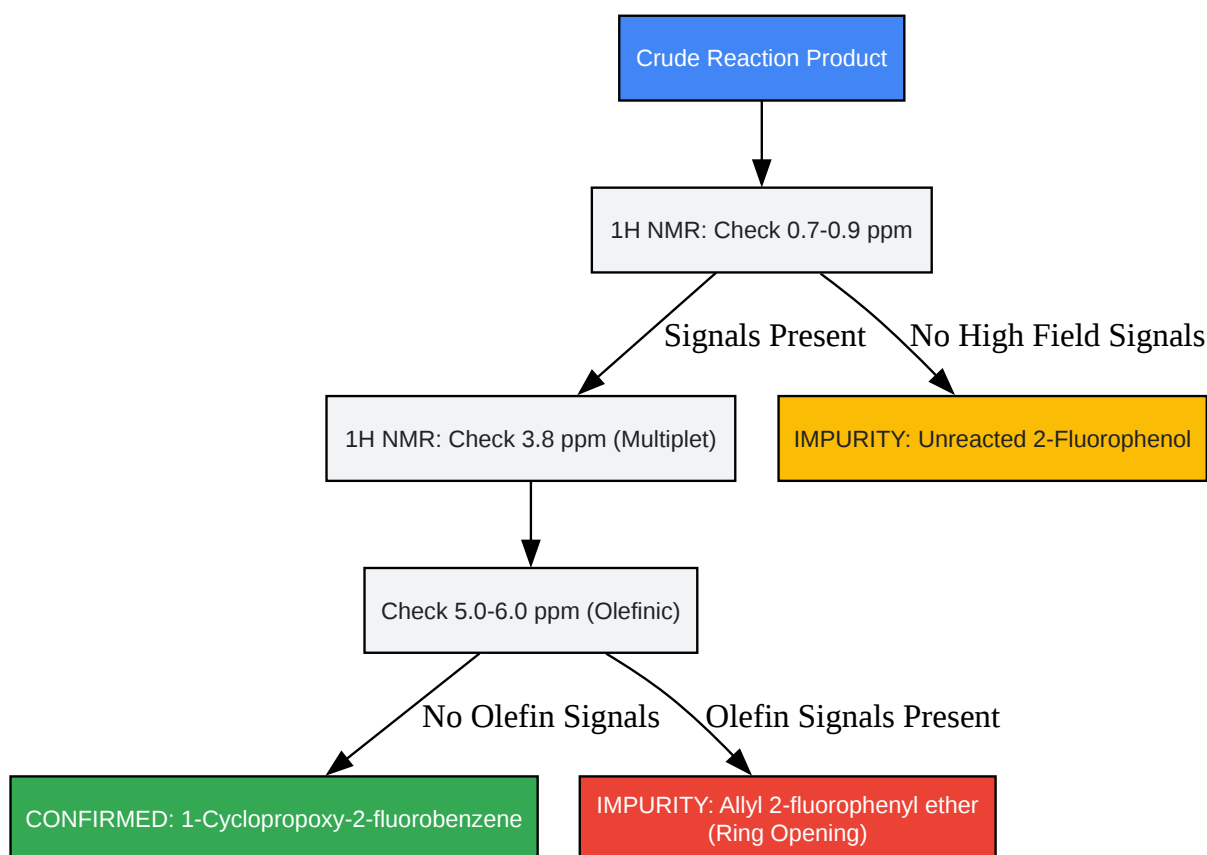
: C-O-C asymmetric stretch (aryl ether).

- 1020 cm

: Cyclopropyl ring deformation.

Structural Verification Logic

When validating this compound in a drug development workflow, use the following logic gate to confirm identity versus common impurities (e.g., unreacted phenol or ring-opened allyl ether).



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Figure 2: Spectroscopic decision tree for purity assessment.

References

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